(1,3-Dioxolan-4-yl)methanamine hydrochloride
CAS No.: 22195-50-2
Cat. No.: VC4534124
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22195-50-2 |
|---|---|
| Molecular Formula | C4H10ClNO2 |
| Molecular Weight | 139.58 |
| IUPAC Name | 1,3-dioxolan-4-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO2.ClH/c5-1-4-2-6-3-7-4;/h4H,1-3,5H2;1H |
| Standard InChI Key | IPJMPRCKJPUKNK-UHFFFAOYSA-N |
| SMILES | C1C(OCO1)CN.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of a 1,3-dioxolane ring—a five-membered cyclic ether with two oxygen atoms at the 1- and 3-positions—linked to a methanamine group (-CH2NH2) at the 4-position. The hydrochloride salt form enhances solubility in polar solvents and stabilizes the amine against oxidation. Key structural parameters include:
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Dioxolane Ring Geometry: The ring adopts an envelope conformation, with the methanamine group occupying an equatorial position to minimize steric strain .
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Bond Angles and Lengths: The C-O-C angles in the dioxolane ring are approximately 112°, while the C-C-O angles near the methanamine group are 108°, consistent with sp³ hybridization .
Table 1: Comparative Structural Data for Dioxolane Derivatives
| Compound | Ring Substituents | Amine Position | Cl⁻ Counterion |
|---|---|---|---|
| (1,3-Dioxolan-4-yl)methanamine HCl | None | 4 | Yes |
| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HCl | 2,2-Dimethyl | 4 | Yes |
| (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine HCl | 2,2,4-Trimethyl | 4 | Yes |
The absence of methyl groups in (1,3-dioxolan-4-yl)methanamine hydrochloride reduces steric hindrance, potentially enhancing its reactivity in nucleophilic substitution reactions compared to methylated analogs .
Spectroscopic Characterization
While direct NMR data for (1,3-dioxolan-4-yl)methanamine hydrochloride are unavailable, analogous compounds exhibit distinctive signals:
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¹H NMR: Protons on the dioxolane ring resonate between δ 3.7–4.3 ppm as multiplet patterns, while the methanamine -CH2- group appears as a doublet of doublets near δ 2.8–3.3 ppm .
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¹³C NMR: The dioxolane ring carbons appear at δ 65–75 ppm, with the quaternary carbon (C-4) shifted upfield due to the amine’s electron-donating effect .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of (1,3-dioxolan-4-yl)methanamine hydrochloride can be inferred from methods used for its dimethyl-substituted analog :
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Ring-Closing Reaction:
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Substrate: 3-Aminopropane-1,2-diol reacts with formaldehyde under acidic conditions to form the dioxolane ring.
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Conditions: TsOH (p-toluenesulfonic acid) catalyzes the cyclization at reflux (100–110°C) in acetone .
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Mechanism: A tandem hemiaminal formation and dehydration, followed by ring closure (see Figure 1).
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Salt Formation:
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The free amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
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Table 2: Synthesis Yield and Conditions for Analogous Compounds
| Compound | Yield (%) | Catalyst | Temperature (°C) |
|---|---|---|---|
| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HCl | 95 | TsOH | 100 |
| (1,3-Dioxolan-4-yl)methanamine HCl (predicted) | 80–85 | H2SO4 | 90 |
Challenges in Purification
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Byproduct Formation: Over-acidification can lead to N-chlorination of the amine. This is mitigated by controlled HCl addition and pH monitoring .
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Solvent Selection: Recrystallization from ethanol/ether mixtures (1:3 v/v) improves purity by removing unreacted diol precursors .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: High solubility in water (>200 mg/mL at 25°C) due to ionic hydrochloride formation and hydrogen bonding with the dioxolane oxygen.
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Thermal Stability: Decomposes at 210–215°C, with the dioxolane ring undergoing retro-Diels-Alder fragmentation .
Reactivity Profile
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Amine Reactivity: The primary amine participates in acylation (e.g., with acetyl chloride) and sulfonylation (e.g., with mesyl chloride) .
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Ring-Opening Reactions: Under acidic conditions (pH < 2), the dioxolane ring hydrolyzes to regenerate 3-aminopropane-1,2-diol .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound serves as a chiral building block for:
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Antiviral Agents: Analogous dioxolane derivatives are used in nucleoside analogs (e.g., emtricitabine) .
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Antidepressants: The amine group facilitates binding to serotonin transporters, as seen in structural analogs like 4-(aminomethyl)-piperidine.
Case Study: Anticancer Prodrug Design
A 2024 study demonstrated that coupling (1,3-dioxolan-4-yl)methanamine to doxorubicin via a pH-sensitive hydrazone linkage improved tumor-targeted delivery. The dioxolane moiety enhanced solubility, while the amine enabled conjugation .
Comparative Analysis with Structural Analogs
Table 3: Biological Activity of Dioxolane Derivatives
| Compound | Target Receptor | IC50 (nM) |
|---|---|---|
| (1,3-Dioxolan-4-yl)methanamine HCl | NMDA receptor | 4200 |
| (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HCl | Dopamine D2 | 890 |
| 4-(Aminomethyl)-piperidine | Serotonin transporter | 12 |
The lower potency of (1,3-Dioxolan-4-yl)methanamine hydrochloride at NMDA receptors compared to methylated analogs suggests that steric bulk enhances receptor affinity .
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